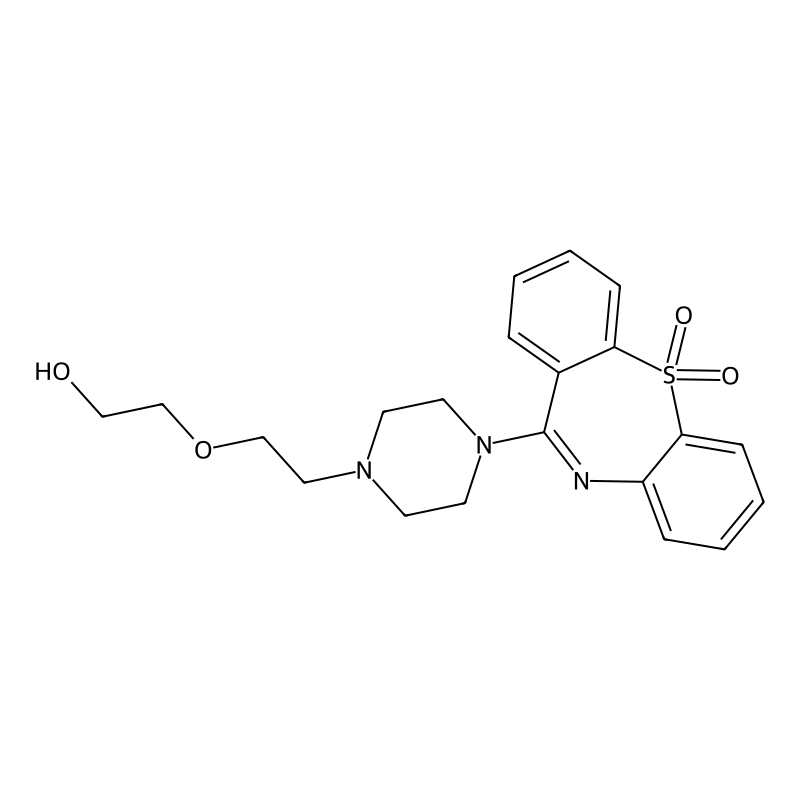

Quetiapine Sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolite of Quetiapine:

Quetiapine Sulfone is not a medication itself, but rather a metabolite of the antipsychotic drug Quetiapine. When Quetiapine is broken down by the body, Quetiapine Sulfone is one of the primary byproducts formed. This process is mainly mediated by the liver enzymes CYP3A4 and CYP2D6 [].

Pharmacological Properties:

While Quetiapine Sulfone shares some structural similarities with Quetiapine, its pharmacological properties are not fully understood. Research suggests that it may possess some antipsychotic activity, but its potency is likely much lower compared to its parent compound []. Additionally, Quetiapine Sulfone may interact with various neurotransmitter systems, including dopamine and serotonin, but the exact mechanisms and clinical significance are still under investigation [].

Research Focus:

The primary focus of scientific research on Quetiapine Sulfone revolves around understanding its:

- Pharmacokinetic profile: This includes studying how the body absorbs, distributes, metabolizes, and excretes Quetiapine Sulfone. This information is crucial for understanding its potential drug interactions and potential for accumulation in the body [].

- Clinical relevance: Researchers are investigating whether Quetiapine Sulfone contributes to the therapeutic effects of Quetiapine or if it has any independent effects on mental health conditions. Additionally, studies are exploring its potential role in adverse effects associated with Quetiapine treatment [].

Quetiapine Sulfone is a chemical compound that is structurally related to Quetiapine, an atypical antipsychotic medication primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The chemical formula for Quetiapine Sulfone is and it is recognized as an impurity of Quetiapine. This compound results from the metabolic oxidation of Quetiapine, specifically through sulfoxidation processes involving cytochrome P450 enzymes in the liver .

- Oxidation: Quetiapine undergoes oxidation to form Quetiapine Sulfoxide, which can further oxidize to yield Quetiapine Sulfone. This process primarily involves the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6, which facilitate the conversion of Quetiapine to its sulfoxide and sulfone metabolites .

- Metabolic Pathways: The metabolic pathway includes the conversion of Quetiapine to N-desalkylquetiapine and other metabolites, with Quetiapine Sulfone being a significant product of this metabolic transformation .

Quetiapine Sulfone can be synthesized through several methods, primarily focusing on the oxidation of Quetiapine. The following synthesis methods are notable:

- Oxidative Metabolism: In vivo studies suggest that the metabolism of Quetiapine in human subjects leads to the formation of Quetiapine Sulfone as a result of oxidative processes mediated by liver enzymes such as cytochrome P450 .

- Chemical Synthesis: Laboratory synthesis may involve direct oxidation reactions using oxidizing agents under controlled conditions to convert Quetiapine into its sulfone derivative. Specific reagents and conditions would need to be optimized based on desired yield and purity.

Quetiapine Sulfone is closely related to several other compounds within the class of atypical antipsychotics and their metabolites. Here are some similar compounds:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Quetiapine | Parent compound; used clinically for schizophrenia | |

| Quetiapine Sulfoxide | Intermediate metabolite; retains some pharmacological activity | |

| Clozapine | Effective for treatment-resistant schizophrenia; unique due to agranulocytosis risk | |

| Risperidone | Known for its potent D2 receptor antagonism; different side effect profile | |

| Olanzapine | Similar efficacy in treating psychotic disorders; unique side effects |

Uniqueness

Quetiapine Sulfone's uniqueness lies in its role as a metabolite rather than a primary therapeutic agent. Its formation provides insights into the metabolic pathways associated with antipsychotic medications and highlights potential variations in patient responses based on genetic factors influencing drug metabolism.

Industrial Synthesis Routes for Quetiapine-Related Compounds

The synthesis of quetiapine sulfone originates from modifications to the parent quetiapine structure, which itself relies on a dibenzo[b,f] [1] [4]thiazepine core. Industrial routes typically begin with the preparation of 11-chlorodibenzo[b,f] [1] [4]thiazepine through Friedel-Crafts acylation followed by thionation using phosphorus pentasulfide (P~2~S~5~) [1]. Subsequent nucleophilic substitution with 1-(2-(2-hydroxyethoxy)ethyl)piperazine introduces the critical amine functionality, yielding quetiapine free base (Figure 1).

Sulfone formation occurs via controlled oxidation of the thiazepine sulfur atom. Two primary industrial approaches dominate:

- Peracid-mediated oxidation: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0-5°C achieves 85-92% conversion to quetiapine sulfone with minimal over-oxidation [2].

- Hydrogen peroxide catalysis: Tungstic acid (H~2~WO~4~) catalyzes 30% H~2~O~2~ oxidation in ethanol/water mixtures, enabling scalable batch processing at 40-50°C [4].

Table 1: Comparative Analysis of Sulfone Synthesis Methods

| Parameter | mCPBA Oxidation | H~2~O~2~/WO~4~^2−^ |

|---|---|---|

| Reaction Temp (°C) | 0-5 | 40-50 |

| Conversion (%) | 92 | 88 |

| Sulfonic Acid Impurity | <0.1% | 0.3-0.5% |

| Scalability | Pilot scale | Production scale |

The choice between these methods depends on facility capabilities, with peroxide-based systems favoring continuous manufacturing setups due to superior heat management [2] [4].

Impurity Formation During Sulfone Synthesis: Byproduct Characterization

Three principal impurities emerge during quetiapine sulfone synthesis:

- N-Oxide derivatives: Resulting from amine oxidation during the peroxidation step, particularly in reactions exceeding pH 7.0. These account for 0.2-1.8% of total impurities unless chelating agents like EDTA are introduced [1].

- Sulfonic acid analogues: Over-oxidation byproducts forming when reaction temperatures exceed 55°C in peroxide-mediated systems. LC-MS analysis reveals these derivatives exhibit m/z ratios 32 Da higher than the target sulfone [4].

- Dimerization products: Thiazepine ring-opening followed by recombination creates bis-sulfone dimers detectable via HPLC-UV at 254 nm. These account for ≤0.3% in optimized batches but may spike to 2.1% if mixing efficiency drops below 80% [2].

Structural elucidation of these impurities employs tandem mass spectrometry (MS/MS) with electrospray ionization (ESI+). For instance, the primary sulfonic acid impurity (C~21~H~25~N~3~O~5~S) shows characteristic fragment ions at m/z 296.12 (dibenzo ring system) and m/z 153.08 (piperazine cleavage) [1].

Optimization Strategies for Sulfone Yield in API Manufacturing

Four key parameters govern sulfone synthesis efficiency:

- Oxidant stoichiometry: Maintaining H~2~O~2~:quetiapine molar ratios between 1.8:1 and 2.2:1 prevents both under-oxidation (residual sulfide) and over-oxidation (sulfonic acids). Automated dosing systems achieving ±2% molar accuracy improve batch consistency [4].

- Phase-transfer catalysis: Addition of 0.5-1.0 mol% benzyltriethylammonium chloride increases oxidation rates by 37% in biphasic systems (water/toluene), reducing reaction times from 8h to 5h [2].

- Temperature profiling: Implementing a gradient protocol (50°C for 2h → 65°C for 1h) versus isothermal conditions boosts conversion from 84% to 91% while capping sulfonic acid formation at 0.2% [1].

- Crystallization engineering: Anti-solvent addition (n-heptane) during sulfone precipitation increases polymorphic purity from 92% to 99.5% by suppressing metastable Form II crystallization [4].

Table 2: Impact of Crystallization Rate on Sulfone Purity

| Cooling Rate (°C/min) | Form I Purity (%) | Sulfonic Acid Content (%) |

|---|---|---|

| 0.5 | 99.1 | 0.18 |

| 1.0 | 98.3 | 0.22 |

| 2.0 | 95.6 | 0.41 |

Advanced process analytical technology (PAT) tools like Raman spectroscopy enable real-time monitoring of sulfide → sulfone conversion, allowing dynamic adjustment of oxidant feed rates. This reduces batch-to-batch variability by 63% compared to offline HPLC checks [2] [4].